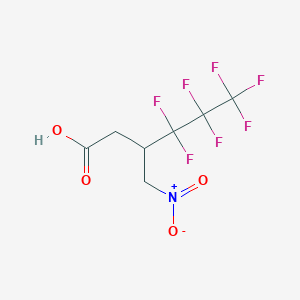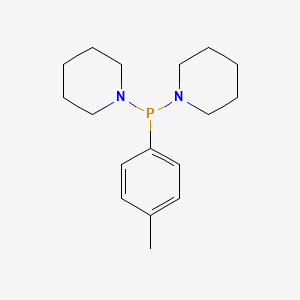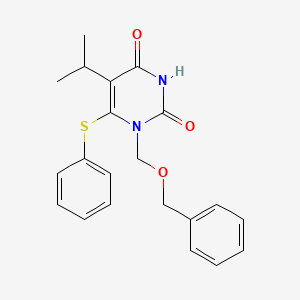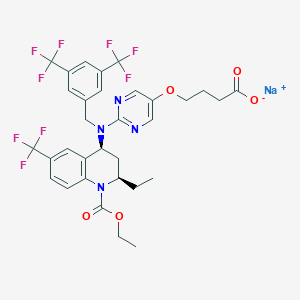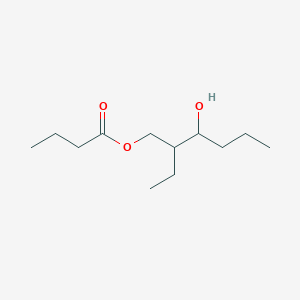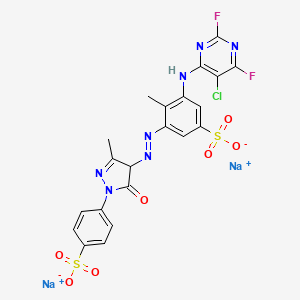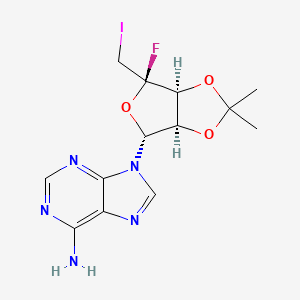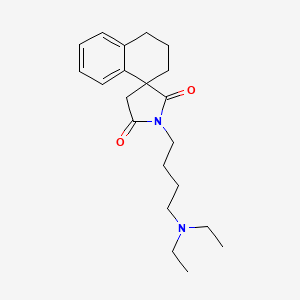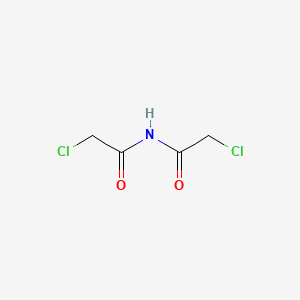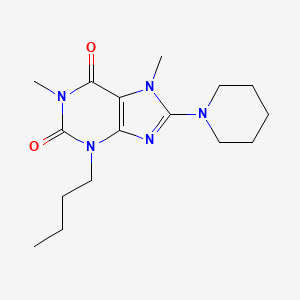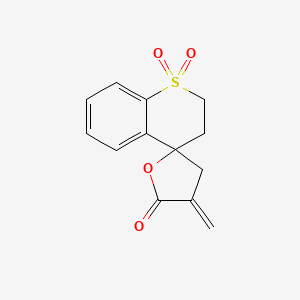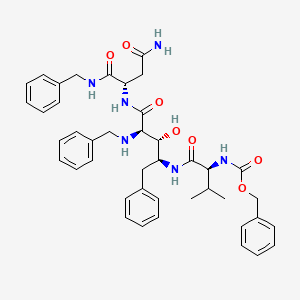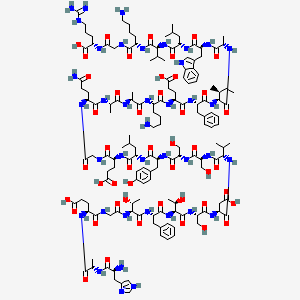
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- is a chemical compound with the molecular formula C12H22O3. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a carboxylic acid group and a nonyl side chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- typically involves the reaction of oxirane with a carboxylic acid. One common method is the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid. This reaction is initiated by a tertiary amine, which acts as a catalyst to facilitate the formation of β-hydroxypropyl ester . The reaction conditions usually involve temperatures ranging from 323 to 353 K, and the presence of hydrogen-bonded complexes of acid-oxirane, free oxirane, and free base .
Industrial Production Methods
In industrial settings, the production of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The presence of tertiary amines as catalysts is crucial in controlling the regiochemistry and ensuring the desired product formation .
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Tertiary amines are commonly used as catalysts in the ring-opening reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: β-hydroxypropyl esters.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.
Industry: The compound is used in the production of resins, plasticizers, and other materials.
Mechanism of Action
The mechanism of action of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- involves the ring-opening of the epoxide by nucleophiles. The tertiary amine catalyst facilitates the formation of a tetraalkylammonium carboxylate, which then performs a nucleophilic attack on the oxirane ring . This leads to the formation of β-hydroxypropyl esters and the regeneration of the catalyst .
Comparison with Similar Compounds
Similar Compounds
Epichlorohydrin: Another epoxide with similar reactivity but different substituents.
Glycidol: An epoxide with a hydroxyl group, used in similar nucleophilic substitution reactions.
Styrene Oxide: An aromatic epoxide with different reactivity due to the presence of the phenyl group.
Uniqueness
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- is unique due to its nonyl side chain and carboxylic acid group, which provide distinct reactivity and applications compared to other epoxides. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
148407-41-4 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2S,3R)-3-nonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-10-11(15-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/t10-,11+/m1/s1 |
InChI Key |
GKFRIEODGWKPMO-MNOVXSKESA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H]1[C@H](O1)C(=O)O |
Canonical SMILES |
CCCCCCCCCC1C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


